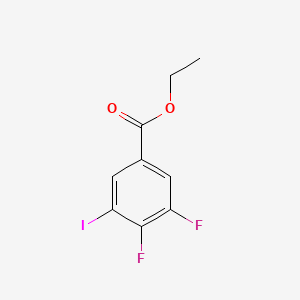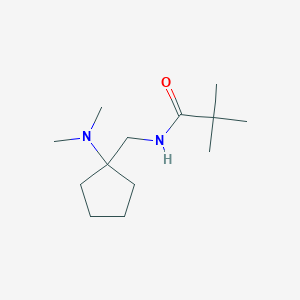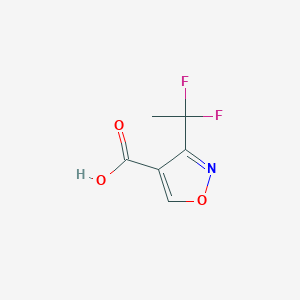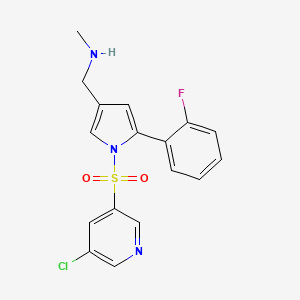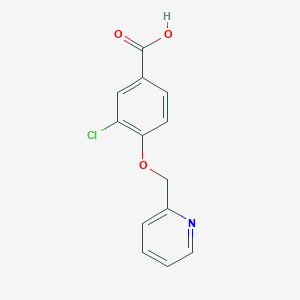
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is an organic compound with the molecular formula C13H10ClNO3 It is a derivative of benzoic acid, featuring a chlorine atom at the 3-position and a pyridin-2-ylmethoxy group at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-4-nitrobenzoic acid.
Substitution: The amine group is then substituted with a pyridin-2-ylmethoxy group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed .
Applications De Recherche Scientifique
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes such as BCR-ABL.
Biological Research: The compound and its derivatives have been evaluated for their antitumor activities, showing potential against various cancer cell lines.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit BCR-ABL kinase, a protein involved in the proliferation of cancer cells . The compound binds to the active site of the kinase, preventing its activity and thereby inhibiting cancer cell growth and survival .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-4-(pyridin-2-ylmethoxy)aniline: This compound is structurally similar but features an aniline group instead of a benzoic acid moiety.
4-(Pyridin-2-ylmethoxy)benzoic acid: Similar to the target compound but lacks the chlorine atom at the 3-position.
Uniqueness
3-Chloro-4-(pyridin-2-ylmethoxy)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the chlorine atom and the pyridin-2-ylmethoxy group enhances its reactivity and potential as a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C13H10ClNO3 |
|---|---|
Poids moléculaire |
263.67 g/mol |
Nom IUPAC |
3-chloro-4-(pyridin-2-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C13H10ClNO3/c14-11-7-9(13(16)17)4-5-12(11)18-8-10-3-1-2-6-15-10/h1-7H,8H2,(H,16,17) |
Clé InChI |
LDASXAMRSPADST-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)COC2=C(C=C(C=C2)C(=O)O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


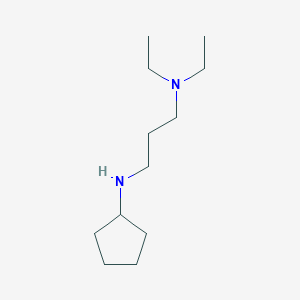
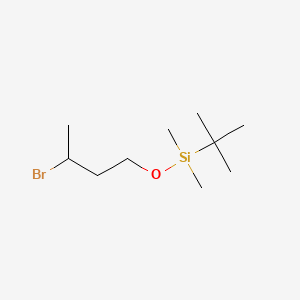
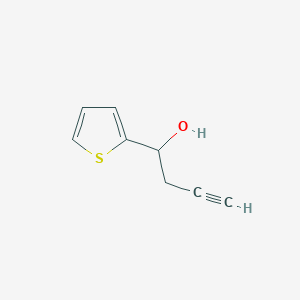

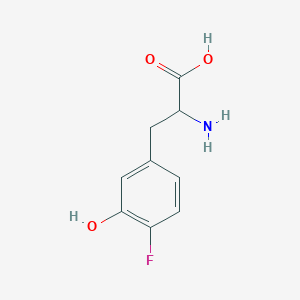
![(S)-2-Hydroxy-3-methyl-3,4-dihydro-2H-benzo[e][1,2]oxaborinine-8-carboxylic acid](/img/structure/B14903482.png)
![2-(((3AR,4S,6R,6aS)-6-((6-chloro-2-(propylthio)pyrimidin-4-yl)amino)-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethan-1-ol](/img/structure/B14903491.png)
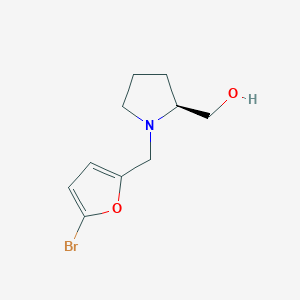
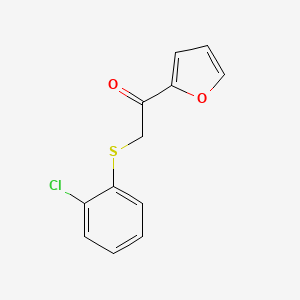
![[(2,5-dimethyl-1H-pyrrol-3-yl)methylidene]propanedinitrile](/img/structure/B14903514.png)
